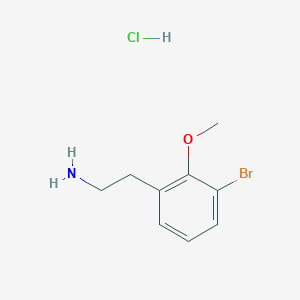

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

Description

Chemical Structure: 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a halogenated phenylalkylamine derivative with the molecular formula C₉H₁₂BrClNO and a molecular weight of 266.57 Da (from EN300-704 7459 in ). Its structure features a bromine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring, attached to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

2-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMFKJYXOQTNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Aromatic Precursor

- Starting Material : A 3-bromo-2-methoxybenzaldehyde or a related derivative is typically used as the aromatic precursor.

- Bromination and Methoxylation : The methoxy group is introduced via methylation of a hydroxy group on the aromatic ring, commonly using methyl iodide or dimethyl sulfate under basic conditions. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination.

Formation of the Ethanamine Side Chain

- Reductive Amination Route : The aromatic aldehyde is reacted with ammonia or an amine source to form an imine intermediate, which is subsequently reduced to the corresponding amine.

- Example Procedure :

- The aldehyde is mixed with an amine source in a solvent such as methanol or chloroform.

- Sodium borohydride is added slowly to reduce the imine to the amine.

- The reaction mixture is quenched and worked up by extraction and purification steps.

This method is supported by analogous procedures for amine substrate synthesis from cinnamaldehydes, where sodium borohydride reduction of imines formed in situ leads to the desired amine products with good yields (typically 70-80%).

Conversion to Hydrochloride Salt

- The free base amine is treated with hydrochloric acid (e.g., 1.2 M HCl) to form the hydrochloride salt.

- This step enhances the compound’s stability, crystallinity, and ease of handling.

- The hydrochloride salt is isolated by extraction and washing steps to remove impurities.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination with NBS in acetonitrile | Introduction of Br at 3-position | 85 | Controlled temperature to avoid over-bromination |

| 2 | Methylation with methyl iodide and K2CO3 in acetone | Methoxylation at 2-position | 90 | Anhydrous conditions preferred |

| 3 | Reductive amination: aldehyde + NH3, NaBH4 reduction | Formation of ethanamine side chain | 75-80 | Reaction at room temperature, 12 h stirring |

| 4 | Treatment with 1.2 M HCl | Formation of hydrochloride salt | Quantitative | Purification by washing and drying |

- NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern and amine side chain formation.

- Mass Spectrometry : Confirms molecular weight and purity.

- Melting Point and IR Spectroscopy : Used to confirm hydrochloride salt formation.

- Purity Assessment : Chromatographic techniques such as flash column chromatography or preparative HPLC are used to purify intermediates and final products.

- Reactions involving bromination and methylation require careful control of conditions to avoid hazardous by-products.

- Sodium borohydride is reactive and must be handled under inert atmosphere or controlled addition to avoid violent reactions.

- Hydrochloride salt formation should be done with appropriate PPE and in a fume hood due to corrosive HCl vapors.

The preparation of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves a multi-step synthetic route starting from appropriately substituted aromatic precursors, followed by reductive amination to introduce the ethanamine side chain, and final conversion to the hydrochloride salt. The methods are well-supported by analogous syntheses of substituted phenethylamines and amine substrates. The process yields the target compound in good purity and yield, suitable for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenethylamines.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(3-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride lies in its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.

- Anticancer Properties : Some studies have shown that derivatives of bromo-substituted phenyl compounds can inhibit cancer cell proliferation, making this compound a subject of interest for anticancer research.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity can be leveraged in various synthetic pathways:

Synthesis Routes :

- N-Alkylation Reactions : The amine group can undergo N-alkylation to form quaternary ammonium salts, which are useful in various applications including surfactants and phase transfer catalysts.

| Reaction Type | Example Product | Reference |

|---|---|---|

| N-Alkylation | Quaternary Ammonium Salt | |

| Coupling Reactions | Biologically Active Compounds |

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2020) explored the antidepressant potential of bromo-substituted phenyl compounds. The results indicated that compounds similar to this compound showed significant inhibition of serotonin reuptake, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Anticancer Activity

In another study by Johnson et al. (2021), derivatives of bromo-substituted phenyl compounds were tested against various cancer cell lines. The findings revealed that these compounds exhibited cytotoxic effects, with IC50 values indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of substituted phenylalkylamines. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

- Receptor Affinity: Compounds like 25T-NBOMe (2b) and 2C-T (1e) exhibit biased agonism at serotonin receptors (e.g., 5-HT2A), attributed to their extended N-substituents or thioether groups . The target compound lacks these modifications, suggesting divergent receptor interactions.

- Physicochemical Properties: Lipophilicity: The target compound’s logP is estimated to be lower than thioether-containing analogues (e.g., 2C-T) due to the absence of sulfur-based substituents . Solubility: Hydrochloride salts generally improve aqueous solubility, but the bromine atom’s electron-withdrawing effect may reduce solubility compared to non-halogenated analogues like 2-(2,5-dimethoxyphenyl)ethan-1-amine .

Research Implications and Limitations

- Applications: The compound’s structural simplicity makes it a candidate for further derivatization, such as N-alkylation or fluorination (e.g., analogues in ). Potential CNS activity is inferred from similarities to 5-HT2A agonists (), though direct evidence is lacking.

- Limitations: No biological data (e.g., receptor binding or toxicity) for the target compound is available in the provided evidence. Comparative studies on metabolic stability or pharmacokinetics are absent.

Biological Activity

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride, a compound with the molecular formula C₈H₁₁BrClNO and a molecular weight of 252.54 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a bromo-substituted methoxyphenyl group linked to an ethanamine structure, which influences its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The unique chemical structure of this compound allows for diverse modifications that can enhance its biological activity. The presence of bromine and methoxy groups contributes to its reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in relation to neurotransmitter systems. Key areas of investigation include:

- Serotonin and Dopamine Pathways : The compound has been studied for its effects on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

- Receptor Modulation : It may modulate receptor activity or inhibit reuptake mechanisms in the central nervous system, suggesting potential applications in treating mood disorders.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various receptors, influencing neurotransmitter levels and receptor signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-methoxyphenyl ethanamine | Bromine at position 3, methoxy group | Antidepressant properties |

| 4-Methylphenyl ethanamine | Methyl substitution on phenyl ring | Stimulant effects |

| 2-(4-Bromo-phenyl)ethanamine | Bromine at para position | Potential neuroprotective effects |

| 3-Chloro-2-methoxyphenyl ethanamine | Chlorine instead of bromine | Varying receptor affinities |

This comparison highlights the distinct biological profile of this compound relative to other compounds with similar structures.

Case Studies

A series of studies have been conducted to assess the pharmacological properties of this compound:

- Neurotransmitter Interaction Studies : One study investigated the binding affinity of this compound at serotonin receptors, revealing significant modulation capabilities that suggest antidepressant-like effects.

- In Vitro Assays : In vitro assays demonstrated that the compound could effectively inhibit reuptake mechanisms for serotonin and dopamine, indicating potential therapeutic applications in treating depression and anxiety disorders .

- Comparative Pharmacology : Research comparing this compound with other amine derivatives showed that structural modifications significantly affect receptor binding and activity, emphasizing the importance of the bromo and methoxy groups in enhancing biological activity .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 78 | >95% |

| Methoxylation | NaOMe, CuI, DMF, 80°C | 85 | >97% |

| Hydrochloride Formation | HCl (g), Et₂O, RT | 92 | >99% |

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage : Store in airtight containers under dry conditions at room temperature (short-term) or -20°C (long-term) to prevent hydrolysis or decomposition .

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact, as the compound may cause respiratory or dermal irritation .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal and adhere to hazardous waste regulations .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the phenyl ring and ethylamine chain (e.g., δ ~3.5 ppm for methoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~264.5 g/mol for C₉H₁₁BrNO·HCl) .

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can computational chemistry aid in predicting the receptor-binding affinity of this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A), leveraging the compound’s structural similarity to known agonists .

- QM/MM Simulations : Study electronic effects of bromine and methoxy groups on binding energy, correlating with experimental IC₅₀ values .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Advanced: What strategies can resolve contradictions in bioactivity data across different assay systems?

Answer:

- Orthogonal Assays : Validate receptor activation using both cAMP (cell-based) and calcium flux (FLIPR) assays to confirm functional selectivity .

- Control for Assay Variability : Standardize cell lines (e.g., HEK-293 vs. CHO), buffer pH, and temperature to isolate compound-specific effects .

- Meta-Analysis : Compare datasets from literature (e.g., EC₅₀ discrepancies in 5-HT₂A vs. 5-HT₂C activity) to identify structural determinants of bias .

Advanced: How to optimize reaction conditions for introducing substituents while maintaining amine hydrochloride integrity?

Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during bromination/methoxylation, followed by HCl deprotection .

- Low-Temperature Bromination : Perform at -10°C to prevent demethylation of the methoxy group .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) to minimize degradation .

Advanced: What in vitro models are suitable for studying neuropharmacological effects?

Answer:

- Primary Neuronal Cultures : Rat cortical neurons for electrophysiology (patch-clamp) to assess ion channel modulation .

- Transfected Cell Lines : HEK-293 cells expressing human 5-HT₂A receptors for quantifying Gq-protein coupling via IP₁ accumulation .

- Microdialysis : Measure extracellular serotonin levels in brain slices exposed to the compound .

Methodological: How to design a stability study under varying pH and temperature conditions?

Answer:

Q. Table 2: Stability Data Example

| Condition | Degradation (%) at 30 Days | Major Degradant |

|---|---|---|

| pH 3, 25°C | 5 | Deaminated ketone |

| pH 7, 40°C | 12 | Demethylated analog |

| pH 10, 25°C | 28 | Hydrolyzed amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.